4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine
Description
Significance of the Benzofuro[3,2-d]pyrimidine Core in Academic Inquiry
The benzofuro[3,2-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry. This distinction arises from its recurring presence in molecules that exhibit a wide array of biological activities. informahealthcare.com The fusion of the electron-rich benzofuran (B130515) system with the electron-deficient pyrimidine (B1678525) ring creates a unique electronic and structural framework capable of interacting with diverse biological targets. ontosight.ai
Academic investigations have extensively documented the therapeutic potential of derivatives from this core. Research has demonstrated that compounds featuring this scaffold possess significant antimicrobial, anti-inflammatory, anticancer, and antifungal properties. researchgate.netasianpubs.orgresearchgate.net For instance, certain benzofuro[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit cancer cell lines, such as human lung cancer (A549) and human leukemia (K562) cells. asianpubs.orgresearchgate.net Others have been explored as potential tyrosine kinase inhibitors or for their capacity to restore fluconazole (B54011) susceptibility in resistant strains of Candida albicans. informahealthcare.comtandfonline.comnih.gov The broad spectrum of biological activity makes this heterocyclic system a fertile ground for the design and development of novel therapeutic agents. researchgate.net
Contextualization of Dihalo-substituted Benzofuro[3,2-d]pyrimidine Systems in Scholarly Investigations
The introduction of halogen atoms onto a pharmacologically active scaffold is a cornerstone strategy in modern medicinal chemistry. nih.gov Halogens can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can participate in specific "halogen bonds" that enhance binding affinity to biological targets. nih.govnih.gov In synthetic chemistry, halogen substituents, particularly chlorine, serve as versatile functional handles. They activate the aromatic system for nucleophilic substitution reactions, providing a gateway to a vast array of chemical derivatives. researchgate.net
In the context of the benzofuro[3,2-d]pyrimidine system, dihalo-substitution offers a powerful tool for creating molecular diversity. The presence of two halogen atoms at distinct positions allows for selective or sequential reactions, enabling the synthesis of large libraries of compounds. For example, chloro-substituted benzofuropyrimidines are frequently used as key intermediates where the chlorine atom is displaced by various nucleophiles to generate 2,4-disubstituted derivatives. researchgate.netresearchgate.net This approach is fundamental to structure-activity relationship (SAR) studies, where systematic modification of the core structure helps to identify the chemical features responsible for a desired biological effect. nih.gov
Research Rationale for Detailed Investigation of 4,8-Dichlororesearchgate.netbenzofuro[3,2-d]pyrimidine
The primary research rationale for the detailed investigation of 4,8-Dichloro researchgate.netbenzofuro[3,2-d]pyrimidine stems from its significant potential as a versatile synthetic intermediate for the development of novel therapeutic agents. ontosight.ai The compound itself is associated with a range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai
The strategic placement of chlorine atoms at the 4- and 8-positions is of particular importance. The chlorine at the 4-position (on the pyrimidine ring) is highly susceptible to nucleophilic aromatic substitution, a common and reliable reaction for introducing diverse functional groups. The chlorine at the 8-position (on the benzofuran ring) provides a second site for modification, which may have different reactivity, allowing for selective and controlled synthesis. This dual reactivity makes 4,8-Dichloro researchgate.netbenzofuro[3,2-d]pyrimidine an exceptionally valuable scaffold for combinatorial chemistry and targeted drug design. By systematically replacing the chlorine atoms with different chemical moieties, researchers can generate extensive libraries of novel compounds for high-throughput screening, accelerating the discovery of new lead compounds with improved potency and selectivity for various diseases. ontosight.airesearchgate.net
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,8-dichloro-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2O/c11-5-1-2-7-6(3-5)8-9(15-7)10(12)14-4-13-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLULEERYFWMYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001284829 | |
| Record name | 4,8-Dichlorobenzofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294874-71-8 | |
| Record name | 4,8-Dichlorobenzofuro[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294874-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dichlorobenzofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 4,8 Dichloro 1 Benzofuro 3,2 D Pyrimidine Derivatives
Nucleophilic Displacement Reactions at Halogenated Positions
The chlorine atoms at the C4 and C8 positions of the researchgate.netbenzofuro[3,2-d]pyrimidine core are susceptible to nucleophilic attack. The electron-withdrawing nature of the pyrimidine (B1678525) ring activates these positions for substitution. Generally, the C4 position is considered more reactive towards nucleophiles than the C8 position, a phenomenon also observed in analogous heterocyclic systems like 2,4-dichloroquinazolines. nih.gov
The displacement of chloride ions by oxygen and nitrogen nucleophiles, such as alkoxides and amines, is a fundamental strategy for the derivatization of halogenated pyrimidines. These reactions are typically carried out under basic conditions to generate the nucleophilic species.
The reaction of 4,8-dichloro researchgate.netbenzofuro[3,2-d]pyrimidine with various alkoxides can lead to the formation of mono- or di-alkoxy derivatives, depending on the reaction conditions. Similarly, reactions with a wide range of primary and secondary amines, including aliphatic and aromatic amines, yield the corresponding amino-substituted benzofuro[3,2-d]pyrimidines. nih.gov Microwave-assisted synthesis has been shown to be an efficient method for the preparation of 2-amino-4-chloro-pyrimidine derivatives, suggesting its potential applicability to the benzofuro[3,2-d]pyrimidine system. nih.gov The use of acid catalysis can also facilitate the amination of chloropyrimidines. preprints.org
Table 1: Examples of Nucleophilic Substitution with Amines in Related Dichloropyrimidine Systems
| Dichloropyrimidine Derivative | Amine Nucleophile | Product | Reference |
|---|---|---|---|
| 4,6-dichloro-5-nitropyrimidine | N-benzylamine | 4,6-bis(benzylamino)-5-nitropyrimidine | chemrxiv.org |
| 2,4-dichloropyrido[3,2-d]pyrimidine | Various amines | 4-amino-2-chloropyrido[3,2-d]pyrimidine | nih.gov |
The introduction of azide (B81097) and hydrazine (B178648) moieties provides valuable intermediates for further synthetic elaborations, particularly in the construction of fused heterocyclic rings. The reaction of dichloropyrimidines with sodium azide typically results in the formation of azido-pyrimidines. In the case of 2,4-diazidopyrido[3,2-d]pyrimidine, a related system, the azido (B1232118) groups can exist in equilibrium with a fused tetrazole ring. nih.gov
Hydrazine hydrate (B1144303) can react with halogenated pyrimidines to yield hydrazinopyrimidines. These derivatives are key precursors for the synthesis of various fused heterocyclic systems. For example, the reaction of a 2-S-ethyl-pyrimidin-4-one derivative with hydrazine hydrate leads to the formation of a 2-hydrazinopyrimidin-4-one, which can then be used to construct pyrimidotriazines and triazolopyrimidines. nih.gov
The derivatives obtained from nucleophilic displacement reactions, particularly those involving bifunctional nucleophiles or reactive functional groups like azides and hydrazines, are instrumental in the synthesis of fused polycyclic heterocycles. For instance, an 'activated' chlorine atom in fused furo(thieno)[3,2-d]pyrimidines is readily displaced by nucleophiles, which can be a step towards building more complex structures. researchgate.net
The reaction of hydrazinopyrimidine derivatives with reagents like formic acid, acetic acid, or carbon disulfide can lead to the formation of triazolo[1,2-a]pyrimidine systems. nih.gov Similarly, the reaction of azidopyrimidines can be utilized in multicomponent reactions with alkynes to afford C2-triazolo functionalized pyrimidines. researchgate.net
Further Functionalization Strategies of the Benzofuro[3,2-d]pyrimidine Core
Beyond nucleophilic substitution at the halogenated positions, the benzofuro[3,2-d]pyrimidine core can be further functionalized. While specific studies on 4,8-dichloro researchgate.netbenzofuro[3,2-d]pyrimidine are limited, strategies employed for related fused pyrimidine systems can be considered. These may include electrophilic substitution reactions on the benzofuran (B130515) ring, although the pyrimidine ring's electron-withdrawing nature would likely deactivate the benzofuran moiety towards such reactions. More plausible are metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, at the C-Cl bonds to introduce carbon-carbon or carbon-heteroatom bonds.
Ring Transformations and Rearrangement Studies of Benzofuro[3,2-d]pyrimidine Derivatives
Information on ring transformations and rearrangement studies specifically for benzofuro[3,2-d]pyrimidine derivatives is not extensively documented in the available literature. However, in the broader context of pyrimidine chemistry, ring-opening and ring-closure reactions are known to occur under certain conditions. For instance, the reaction of pyrimidinethione derivatives can lead to various fused heterocyclic systems, indicating the potential for ring annulation strategies. researchgate.net The synthesis of fused heterocycles is a broad field with many established methods that could potentially be applied to derivatives of the benzofuro[3,2-d]pyrimidine core. organic-chemistry.orgresearchgate.net
Spectroscopic and Analytical Characterization Methodologies for 4,8 Dichloro 1 Benzofuro 3,2 D Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 4,8-Dichloro ontosight.aibenzofuro[3,2-d]pyrimidine is anticipated to be relatively simple due to the limited number of protons on the aromatic core. The spectrum would likely exhibit signals in the aromatic region, typically between δ 7.0 and 9.0 ppm. The protons on the benzofuran (B130515) moiety are expected to show characteristic coupling patterns (doublets, triplets, or doublet of doublets) depending on their positions and the number of adjacent protons. For instance, protons on a dichlorinated benzene (B151609) ring often appear as distinct doublets or singlets depending on their substitution pattern. The pyrimidine (B1678525) ring has one proton, which would likely appear as a singlet at a downfield chemical shift due to the electron-withdrawing effect of the adjacent nitrogen atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. For 4,8-Dichloro ontosight.aibenzofuro[3,2-d]pyrimidine, with a molecular formula of C₁₀H₄Cl₂N₂O, ten distinct carbon signals are expected, assuming no accidental magnetic equivalence. The chemical shifts would be indicative of the different carbon environments. Carbons bonded to electronegative atoms like chlorine, oxygen, and nitrogen would be deshielded and appear at lower field. Specifically, the carbons in the pyrimidine ring are expected to resonate at significantly downfield shifts. The carbons of the benzofuran system would also show a range of chemical shifts characteristic of their position within the fused ring system.
Predicted NMR Data:
| Analysis | Predicted Chemical Shift (ppm) | Description |
| ¹H NMR | 9.0 - 9.5 | Singlet, proton on the pyrimidine ring |
| 7.5 - 8.5 | Multiplets, protons on the benzofuran ring | |
| ¹³C NMR | 150 - 165 | Carbons in the pyrimidine ring |
| 110 - 155 | Carbons in the benzofuran ring | |
| 120 - 140 | Carbons attached to chlorine |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 4,8-Dichloro ontosight.aibenzofuro[3,2-d]pyrimidine would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic rings would likely produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring typically appears in the 1000-1300 cm⁻¹ range. A significant feature would be the C-Cl stretching vibrations, which are expected in the fingerprint region, generally between 600 and 800 cm⁻¹.
Predicted IR Data:
| Frequency Range (cm⁻¹) | Vibrational Mode |
| 3000 - 3100 | Aromatic C-H stretch |
| 1400 - 1650 | Aromatic C=C and C=N stretch |
| 1000 - 1300 | C-O-C stretch (furan) |
| 600 - 800 | C-Cl stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For 4,8-Dichloro ontosight.aibenzofuro[3,2-d]pyrimidine (C₁₀H₄Cl₂N₂O), the molecular ion peak (M⁺) in a high-resolution mass spectrum would be a key identifier. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve the loss of chlorine atoms, carbon monoxide, and potentially the cleavage of the pyrimidine or furan rings, providing further structural confirmation.
Predicted Mass Spectrometry Data:
| m/z Value | Interpretation |
| ~238, 240, 242 | Molecular ion cluster [M]⁺, [M+2]⁺, [M+4]⁺ |
| ~203, 205 | Loss of a chlorine atom [M-Cl]⁺ |
| ~168 | Loss of two chlorine atoms [M-2Cl]⁺ |
Elemental Analysis and Chromatographic Purity Assessment
Elemental Analysis: Elemental analysis is a crucial method for confirming the empirical formula of a synthesized compound. For 4,8-Dichloro ontosight.aibenzofuro[3,2-d]pyrimidine (C₁₀H₄Cl₂N₂O), the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should closely match the calculated theoretical values. This provides strong evidence for the compound's elemental composition and purity.
Theoretical Elemental Composition:
| Element | Percentage |
| Carbon (C) | 50.24% |
| Hydrogen (H) | 1.69% |
| Chlorine (Cl) | 29.66% |
| Nitrogen (N) | 11.72% |
| Oxygen (O) | 6.69% |
Chromatographic Purity Assessment: Techniques such as High-Performance Liquid Chromatography (HPLC) are essential for determining the purity of the compound. A pure sample of 4,8-Dichloro ontosight.aibenzofuro[3,2-d]pyrimidine would ideally show a single, sharp peak in the HPLC chromatogram under various elution conditions. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions used. The absence of significant impurity peaks would confirm the high purity of the synthesized material.
Theoretical and Computational Investigations of 4,8 Dichloro 1 Benzofuro 3,2 D Pyrimidine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of many-body systems. For the 4,8-dichloro ontosight.aibenzofuro[3,2-d]pyrimidine system, DFT calculations can elucidate the distribution of electron density, predict sites susceptible to electrophilic or nucleophilic attack, and quantify molecular properties related to stability and reactivity. ijcce.ac.irresearchgate.net
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. dergipark.org.tr A smaller energy gap suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. researchgate.net These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. Global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can also be calculated to provide a quantitative measure of the molecule's reactivity. dergipark.org.tr Studies on related pyrimidine (B1678525) and benzimidazole (B57391) derivatives have successfully used these parameters to understand their chemical behavior. ijcce.ac.irresearchgate.net
Table 1: Representative Quantum Chemical Parameters Calculated via DFT for Benzofuropyrimidine-like Scaffolds Note: The following data is representative of typical values obtained for related heterocyclic systems and serves as an illustrative example.
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.2 to -6.3 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.2 to -3.5 |
| ΔE (Energy Gap) | ELUMO - EHOMO | 1.7 to 3.6 |
| Ionization Potential (I) | Approximate energy required to remove an electron | 5.2 to 6.3 |
| Electron Affinity (A) | Approximate energy released when an electron is added | 2.2 to 3.5 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 0.85 to 1.8 |
| Electronegativity (χ) | Power of an atom to attract electrons to itself | 3.8 to 4.6 |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies. This information is crucial for understanding reaction feasibility, optimizing conditions, and predicting the formation of byproducts.
For the synthesis of 4,8-dichloro ontosight.aibenzofuro[3,2-d]pyrimidine and its derivatives, computational modeling can be used to:
Validate Proposed Mechanisms: Theoretical calculations can confirm or refute a proposed reaction pathway by comparing the calculated energy barriers with experimental observations.
Identify Key Intermediates: The structures and stabilities of transient intermediates can be determined, providing a more complete picture of the reaction sequence. For instance, in multi-step syntheses of related heterocyclic systems, DFT has been used to support proposed mechanistic steps like cyclization or condensation. nih.gov
Predict Regioselectivity and Stereoselectivity: When a reaction can yield multiple isomers, computational modeling can predict the most likely product by calculating the activation energies for each competing pathway. This is particularly relevant for substitutions on the benzofuro[3,2-d]pyrimidine core.
Analyze Catalytic Cycles: In catalyzed reactions, computational methods can model the interaction of the substrate with the catalyst, helping to explain the catalyst's role in lowering the activation energy. acs.org
By simulating the reaction pathways, computational studies provide insights that are often difficult or impossible to obtain through experimental means alone, thereby accelerating the development of efficient synthetic routes.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is widely used to understand the structural basis of molecular recognition and to screen virtual libraries of compounds for potential biological activity.
For 4,8-dichloro ontosight.aibenzofuro[3,2-d]pyrimidine and its analogues, molecular docking studies can predict how these compounds might interact with the binding site of a biological target. The process involves:
Preparation of Receptor and Ligand: Three-dimensional structures of the target protein and the ligand are prepared.
Docking Simulation: A scoring algorithm places the ligand in various positions and orientations within the receptor's binding site and calculates the binding affinity for each pose.
Analysis of Results: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding. tandfonline.com
Docking studies on various pyrimidine derivatives have revealed common interaction patterns. nih.gov For example, the nitrogen atoms in the pyrimidine ring often act as hydrogen bond acceptors, while the fused ring system can engage in hydrophobic and π-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.govmdpi.com The chlorine substituents at the 4 and 8 positions on the benzofuran (B130515) ring would be expected to participate in halogen bonding or hydrophobic interactions, potentially influencing binding affinity and selectivity.
Table 2: Illustrative Molecular Docking Results for Pyrimidine Derivatives with a Kinase Target Note: This table presents typical data from docking studies of related pyrimidine compounds to demonstrate the nature of the findings.
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Derivative A | -7.9 | LYS 33, THR 14 | Hydrogen Bond |
| Derivative B | -7.7 | GLU 12 | Hydrogen Bond |
| Derivative C | -7.5 | VAL 18, ILE 10 | Hydrophobic (Alkyl-π) |
| Derivative D | -7.4 | THR 165 | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models take the form of mathematical equations that relate molecular descriptors (numerical representations of chemical structure) to an observed activity.
For a series of ontosight.aibenzofuro[3,2-d]pyrimidine derivatives, a QSAR study would involve:
Data Set Collection: A set of compounds with experimentally measured biological activity is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical model that best correlates a subset of the descriptors with the observed activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
Successful QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts toward the most promising candidates. Studies on benzofuran and pyrimidine derivatives have shown that descriptors related to molecular shape, hydrophobicity, and electronic properties are often crucial for determining their activity. nih.govnih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds
| Descriptor Type | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight (MW) | Size and mass of the molecule |
| Topological | Zagreb Index | Molecular branching and complexity |
| Geometric | Molecular Surface Area (MSA) | Shape and size of the molecule |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Quantum Chemical | ELUMO | Electron-accepting ability |
| Physicochemical | LogP | Lipophilicity/hydrophobicity |
Biological Activity Research and Mechanistic Insights for Benzofuro 3,2 D Pyrimidine Derivatives
Evaluation of Antimicrobial Properties
Derivatives of benzofuro[3,2-d]pyrimidine have been investigated for their ability to inhibit the growth of various pathogenic microorganisms.
Several studies have demonstrated the efficacy of benzofuro[3,2-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria.
Activity against S. aureus and E. coli : A number of 2,4-disubstituted benzofuro[3,2-d]pyrimidines have been synthesized and screened for their antibacterial action against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). researchgate.net
Broad-spectrum potential : Further research into benzofuran (B130515) derivatives containing a pyrimidine (B1678525) moiety has shown significant activity. Some of these synthesized compounds displayed excellent antimicrobial effects. nih.govnih.gov For instance, certain derivatives exhibited good activity against E. coli, Klebsiella pneumoniae (K. pneumonia), and Salmonella typhimurium (S. typhimurium). researchgate.net Another study highlighted that specific compounds showed considerable activity against Bacillus subtilis (B. subtilis). nih.gov
| Bacterial Strain | Activity Noted | Reference |
|---|---|---|
| Staphylococcus aureus | Screened for activity | researchgate.net |
| Escherichia coli | Good activity | researchgate.netresearchgate.net |
| Bacillus subtilis | Significant activity | nih.gov |
| Klebsiella pneumoniae | Good activity | researchgate.net |
| Salmonella typhimurium | Good activity | researchgate.net |
The antifungal potential of this class of compounds has also been a subject of investigation, with promising results against several fungal pathogens.
Activity against C. albicans : Benzofuro[3,2-d]pyrimidine derivatives have been screened for antifungal activity against Candida albicans (C. albicans). researchgate.net Some derivatives, inspired by the natural product cercosporamide, were synthesized and evaluated as potential Candida albicans PKC inhibitors, aiming to restore susceptibility to azole treatments like fluconazole (B54011). researchgate.net A co-administration assay of a benzofuropyrimidinedione derivative and fluconazole demonstrated a synergistic effect in inhibiting the growth of a resistant C. albicans strain. researchgate.net
Activity against other fungi : Studies have also shown that certain compounds possess good antifungal activity against Aspergillus flavus and Candida neoformans. researchgate.net
| Fungal Strain | Observed Effect | Reference |
|---|---|---|
| Candida albicans | Activity screened; Synergistic effect with fluconazole | researchgate.netresearchgate.net |
| Aspergillus flavus | Good activity | researchgate.net |
| Candida neoformans | Good activity | researchgate.net |
Exploration of Anti-inflammatory Activity
The anti-inflammatory properties of benzofuro[3,2-d]pyrimidine derivatives have been explored in various studies. A specific compound, 3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid, was shown to have significant anti-inflammatory activity in a chronic inflammation model using Wistar albino rats. ijbcp.com The study suggested that the compound's efficacy might be comparable to that of the standard drug diclofenac (B195802) sodium. researchgate.net The mechanism of action is thought to involve the inhibition of prostaglandin (B15479496) (PG) release and leukotriene production, as well as the suppression of leukocyte emigration. researchgate.net
Investigation of Anticancer Potential
A significant area of research for benzofuro[3,2-d]pyrimidine derivatives is their potential as anticancer agents. These compounds have been shown to affect cancer cells through various mechanisms.
Numerous studies have reported the synthesis of benzofuro[3,2-d]pyrimidine derivatives and their subsequent evaluation for antitumor effects against various cancer cell lines.
In vitro screening : A series of benzofuro[3,2-d]pyrimidines were synthesized and screened for their antitumor effects against HepG2 (liver cancer), Bel-7402 (liver cancer), and HeLa (cervical cancer) cell lines in vitro. tandfonline.com Other studies have screened these derivatives against human lung cancer cell line A549 and human leukemia cell line K562, with preliminary results showing that most derivatives exhibited good antitumor activity. researchgate.netasianpubs.org
Potent inhibitors : In one study, a specific furo[2,3-d]pyrimidine (B11772683) derivative, compound 4a, exhibited potent antitumor activity against HepG2 cell lines with an IC50 of 0.70 μM. researchgate.nettandfonline.com In another research effort focused on Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives were designed. nih.gov One compound, 19c, was found to be most sensitive to SK-OV-3 (ovarian cancer) cells, with an IC50 value of 4.98 μM, which was superior to the standard drug Olaparib. nih.gov
The anticancer effects of these compounds are often linked to their ability to interfere with fundamental cellular processes like DNA synthesis and cell cycle progression.
PARP-1 Inhibition : A key mechanism identified for some benzofuran[3,2-d]pyrimidine derivatives is the inhibition of PARP-1, an enzyme crucial for DNA damage repair. nih.gov By inhibiting PARP-1 activity, these compounds can impede the repair of DNA single-strand breaks, leading to an accumulation of DNA double-strand breaks. nih.gov
Apoptosis Induction : The damage to DNA ultimately triggers programmed cell death, or apoptosis. The anti-cancer mechanism studies of compound 19c revealed that its inhibition of PARP-1 promotes the apoptosis of cancer cells through the mitochondrial apoptosis pathway. nih.gov Other heterocyclic fused pyrimidines have been shown to induce G2/M phase arrest and apoptosis in cancer cells. nih.gov While not specific to benzofuro[3,2-d]pyrimidines, other pyrimidine-based compounds are known to cause S and G2/M phase cell cycle arrest. nih.gov
Modulation of Apoptosis Pathways (e.g., mitochondrial apoptosis pathway)
Derivatives of the benzofuro[3,2-d]pyrimidine scaffold have been shown to induce programmed cell death, or apoptosis, in cancer cells, often through the intrinsic mitochondrial pathway. One study on benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives demonstrated that these compounds can promote cancer cell apoptosis via this specific pathway. nih.govresearchgate.net This process is characterized by changes in the mitochondrial membrane, leading to the release of pro-apoptotic factors.
Similarly, studies on related fused pyrimidine structures, such as pyrido[2,3-d]pyrimidine (B1209978) derivatives, have provided further mechanistic details. Treatment of MCF-7 breast cancer cells with a potent derivative led to a significant, 58.29-fold increase in total apoptosis compared to untreated cells. nih.govrsc.org This was accompanied by the upregulation of key proteins involved in the apoptotic cascade, including:
Caspases: Caspase-3, Caspase-8, and Caspase-9 levels were increased. nih.gov
Bax: The expression of this pro-apoptotic protein was enhanced. nih.gov
p53: The tumor suppressor protein p53 was upregulated. nih.gov
Bcl-2: Conversely, the expression of the anti-apoptotic protein Bcl-2 was downregulated. nih.gov
These findings indicate that the cytotoxic effects of these compounds are mediated by a controlled activation of the cell's intrinsic death machinery, a desirable characteristic for anticancer agents.
Studies on Inhibition of Specific Biological Targets (e.g., PARP-1, protein kinases, EGFR)
The therapeutic potential of benzofuro[3,2-d]pyrimidine derivatives is largely attributed to their ability to inhibit specific enzymes that are critical for the survival and proliferation of cancer cells or pathogens.
PARP-1 Inhibition
Poly (ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for DNA repair, particularly in the context of single-strand breaks. Inhibiting PARP-1 in cancer cells with existing DNA repair defects (like BRCA mutations) can lead to cell death. A series of novel PARP-1 inhibitors were developed using a benzofuran[3,2-d]pyrimidine-4(3H)-one framework. nih.govresearchgate.net By introducing thiosemicarbazone derivatives to this scaffold, researchers synthesized compounds with potent and selective PARP-1 inhibitory activity. nih.govresearchgate.net
| Compound | PARP-1 IC₅₀ (μM) | PARP-2/PARP-1 Selectivity vs. Olaparib | SK-OV-3 Cell Line IC₅₀ (μM) |
|---|---|---|---|
| 19c | 0.026 | 85.19-fold higher | 4.98 |
| Olaparib (Reference) | Not specified | Baseline | >4.98 |
Mechanistic studies confirmed that the lead compound, 19c, inhibited the repair of DNA single-strand breaks and exacerbated double-strand breakages, ultimately promoting apoptosis through the mitochondrial pathway. nih.govresearchgate.net
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. Benzofuro[3,2-d]pyrimidine derivatives have been investigated as inhibitors of several protein kinases.
Protein Kinase C (PKC): The protein kinase Pkc1 of Candida albicans (CaPkc1) is a key regulator of cell wall integrity, making it an attractive antifungal target. Several benzofuro[3,2-d]pyrimidine derivatives were evaluated for their ability to inhibit CaPkc1, showing optimal activity at a concentration of 100 μM. vnu.edu.vnvnu.edu.vn This suggests a potential application for these compounds in developing new antifungal drugs. vnu.edu.vn
PIM-1 Kinase: PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation. Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent PIM-1 kinase inhibitors. nih.govrsc.org Compound 4 from one study exhibited an IC₅₀ value of 11.4 nM against PIM-1, which was more potent than the reference inhibitor staurosporine (B1682477) (IC₅₀ = 16.7 nM). nih.govrsc.org
Receptor Tyrosine Kinases (RTKs): This class of kinases, which includes EGFR, VEGFR-2, and PDGFR-β, plays a critical role in cancer cell signaling. Furo[2,3-d]pyrimidine derivatives have shown potent, single-digit nanomolar inhibition of EGFR kinase and have also been found to inhibit VEGFR-2 and PDGFR-β kinases at levels comparable to or better than the drug sunitinib. researchgate.net
EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. The fused pyrimidine scaffold is a common feature in many EGFR inhibitors. nih.gov While direct studies on 4,8-Dichloro nih.govbenzofuro[3,2-d]pyrimidine are limited, extensive research on related structures underscores the potential of this chemical class. For instance, benzofuran-nicotinonitrile hybrids have demonstrated strong inhibitory activity against EGFR, with IC₅₀ values comparable to the reference drug gefitinib. nih.gov A series of six benzofuran[3,2-d]pyrimidine derivatives were synthesized and screened for their in vitro anticancer activity against human lung cancer (A549) and human leukemia (K562) cell lines, further highlighting the focus on this scaffold for anticancer applications. researchgate.netasianpubs.org
Other Investigated Biological Activities
Beyond their anticancer properties, derivatives of the benzofuro[3,2-d]pyrimidine and related benzofuran scaffolds have been explored for a wide range of other therapeutic applications.
Antiviral: Benzofuran derivatives have been reported to possess antiviral properties. researchgate.net
Antioxidant: The benzofuran ring system is associated with antioxidant activity. researchgate.net Several studies have confirmed that benzofuran derivatives and fused pyrimidine systems can act as potent antioxidant agents, capable of scavenging free radicals like DPPH and hydrogen peroxide. researchgate.netijpsonline.comnih.gov
Antitubercular: Fused pyrimidine and benzofuran derivatives have shown promise as antitubercular agents against Mycobacterium tuberculosis. researchgate.netnih.govnih.gov The pyrimidine motif, in particular, has gained significant attention, with several pyrimidine-containing compounds entering clinical trials for tuberculosis. nih.gov
Analgesic: Certain benzofuro[3,2-d]pyrimidinone derivatives have been found to possess analgesic properties, attenuating thermal and mechanical allodynia in neuropathy models. researchgate.net The broader classes of benzofuran and pyrimidine derivatives have also been reported to have analgesic effects. researchgate.netnih.govglobalresearchonline.net
Anti-plasmodial: The condensed benzofuran-pyrimidine scaffold has been identified as a core structure in compounds with anti-plasmodial activity, relevant for the treatment of malaria. nih.gov
Anti-amoebic: Research has shown that benzofuran derivatives exhibit potent anti-amoebic activity against Acanthamoeba castellanii, a causative agent of serious human infections. nih.gov These compounds were effective at blocking the encystation and excystation processes of the amoeba with minimal cytotoxicity to human cells. nih.gov
Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Biological Outcomes
Understanding the relationship between the chemical structure of a compound and its biological activity (SAR) is fundamental for designing more potent and selective drugs. For benzofuran and fused pyrimidine derivatives, several SAR studies have provided key insights.
EGFR Inhibition: For fused pyrimidine systems targeting EGFR, the presence of specific substitutions is crucial. In studies of 4,6-disubstituted pyrrolo[2,3-d]pyrimidines, N⁴-phenyl substitutions were found to be necessary for inhibitory activity. nih.govfrontiersin.org The introduction of a halogen atom can also significantly enhance potency; a 2,4-disubstituted pyrrolo[2,3-d]pyrimidine with a halogen was a highly potent EGFR inhibitor with an IC₅₀ of 3.76 nM. nih.govfrontiersin.org
Anticancer Activity: For benzofuran derivatives, substitutions at the C-2 position, such as ester or heterocyclic rings, have been identified as crucial for cytotoxic activity. mdpi.com The position of halogen atoms on the benzofuran ring is also a critical determinant of biological effect. mdpi.com
Antitubercular Activity: In the development of pyrimidine-based antitubercular agents, modifications to different parts of the molecule have been systematically explored. For a series of TMPKmt inhibitors, the incorporation of a halogen into a phenoxy moiety was key to achieving whole-cell activity against M. tuberculosis. ucl.ac.uk SAR studies are a central component of reviews on pyrimidine derivatives with antitubercular activity, helping to guide the development of new drug candidates. nih.gov
Antimicrobial Activity: In a study of benzofuran fused C-2,4,6-substituted pyrimidine derivatives, the presence of electron-withdrawing substituents like bromo and fluoro groups on a benzoyl moiety led to superior antibacterial and antifungal activity. This enhanced effect was attributed to the increased lipophilic nature of the pyrimidine ring, which may facilitate cell membrane penetration. researchgate.net
These studies highlight how systematic chemical modifications to the core benzofuro[3,2-d]pyrimidine scaffold can fine-tune its biological profile, enhancing its potency and selectivity for various therapeutic targets.
Applications in Advanced Organic Synthesis Beyond Direct Derivatization
Utilization of 4,8-Dichloronih.govbenzofuro[3,2-d]pyrimidine as a Versatile Synthetic Building Block
The primary role of 4,8-dichloro nih.govbenzofuro[3,2-d]pyrimidine as a synthetic building block stems from the high reactivity of its C4 and C8 chlorine atoms. Halogenated pyrimidines are well-established as convenient substrates for nucleophilic aromatic substitutions. researchgate.net The electron-withdrawing nature of the fused benzofuran (B130515) ring and the pyrimidine (B1678525) nitrogen atoms activates the chlorine-bearing carbons, facilitating their displacement by a variety of nucleophiles.
This reactivity allows for the sequential or simultaneous introduction of different substituents. Common nucleophiles employed in reactions with similar dichloropyrimidine systems include amines, alcohols, and thiols, leading to the formation of amino, alkoxy, and thioether derivatives, respectively. researchgate.netnih.gov The reaction conditions can often be tuned to control the selectivity of the substitution, for instance, by modifying the temperature or the base used. researchgate.net In analogous systems like 2,4-dichloropyrimidines, reactions with amines have been shown to be highly efficient, providing a straightforward method for creating C4-substituted pyrimidines. researchgate.net This predictable reactivity makes 4,8-dichloro nih.govbenzofuro[3,2-d]pyrimidine an ideal starting material for creating libraries of compounds with varied substituents at the 4 and 8 positions.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidine Scaffolds
| Dichloro-Heterocycle | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 2,4-Dichloropyrimidine | Aryl/Heteroaryl Boronic Acids | C4-Substituted Pyrimidine | researchgate.net |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines, Aliphatic Amines | 4-Amino or 2-Amino Pyrimidine | researchgate.net |
| 2,4-Dichloropyrido[3,2-d]pyrimidine | Sodium Azide (B81097), Amines | 4-Amino-2-azido-pyridopyrimidine | nih.gov |
This table presents analogous reactions to those expected for 4,8-dichloro nih.govbenzofuro[3,2-d]pyrimidine, demonstrating the versatility of chloropyrimidines in SNAr reactions.
Scaffold Diversity Generation through Directed Benzofuro[3,2-d]pyrimidine Modification
The ability to selectively functionalize the 4,8-dichloro nih.govbenzofuro[3,2-d]pyrimidine core is a cornerstone of scaffold diversity generation. In medicinal chemistry, the benzofuro[3,2-d]pyrimidine scaffold is recognized as a "privileged" structure, appearing in numerous compounds with significant biological activity. informahealthcare.comnih.gov By starting with the dichloro-derivative, chemists can systematically modify the scaffold to explore the structure-activity relationships (SAR) of new chemical entities.
For example, the synthesis of various 2,4-disubstituted benzofuro[3,2-d]pyrimidines has been reported, showcasing the generation of diverse derivatives. informahealthcare.com Research has led to the creation of libraries of benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives, where diversity is introduced at various positions on the core structure. researchgate.netnih.gov One notable application is the development of novel and potent PARP-1 inhibitors, where the benzofuran[3,2-d]pyrimidine-4(3H)-one framework was systematically modified by introducing thiosemicarbazone analogs. nih.gov This work highlights how the core scaffold can be decorated with complex side chains to optimize biological activity, with one derivative, 19c , showing significantly more potent inhibitory activity against PARP-1 than the established drug Olaparib. nih.gov
The generation of such libraries is crucial for drug discovery, allowing for the fine-tuning of properties like potency, selectivity, and pharmacokinetic profiles. The reactivity of the dichloro precursor is what enables this extensive and directed exploration of chemical space around the benzofuro[3,2-d]pyrimidine core.
Role in the Development of Novel Fused Heterocyclic Architectures
Beyond simple substitution, 4,8-dichloro nih.govbenzofuro[3,2-d]pyrimidine can serve as a platform for constructing more complex, fused heterocyclic systems. The installed nucleophilic substituents can possess additional reactive sites, enabling subsequent intramolecular cyclization reactions to build new rings onto the benzofuropyrimidine framework.
While direct examples starting from the 4,8-dichloro compound are specific, the principle is well-established in the synthesis of related fused pyrimidines. For instance, enaminonitriles derived from pyrimidines are versatile intermediates for creating fused pyridone derivatives. nih.gov Similarly, the reaction of aminopyrimidines with bifunctional reagents like β-ketoesters or diethyl 2-(ethoxymethylene)malonate is a common strategy for constructing additional fused rings, such as in the synthesis of pyrimido[1,2-a]pyrimidines. nih.gov
The synthesis of 4-substituted-8-nitro nih.govbenzofuro[3,2-d]pyrimidine-2-thiols demonstrates a related approach where the core is first synthesized and then further modified. ijpsonline.com A key intermediate, N-[(2-acetyl-5-nitro-1-benzofuran-yl) carbamothioyl]acetamide, undergoes cyclization to form the benzofuro[3,2-d]pyrimidine ring system. ijpsonline.com This illustrates the propensity of appropriately substituted benzofurans to cyclize into the target fused system, a strategy that could be expanded by using the dichloro-derivative as a starting point for annulation reactions. By reacting 4,8-dichloro nih.govbenzofuro[3,2-d]pyrimidine with a dinucleophile, one could envision a one-step synthesis of a novel tetracyclic system. This potential for ring-forming reactions makes it a valuable precursor for creating novel, rigid, and three-dimensional heterocyclic architectures of interest in materials science and medicinal chemistry.
Concluding Perspectives and Future Research Directions in 4,8 Dichloro 1 Benzofuro 3,2 D Pyrimidine Chemistry
Current Challenges in the Synthesis and Functionalization of Dichlorinated Benzofuro[3,2-d]pyrimidines
The primary challenge in the chemistry of 4,8-Dichloro nih.govbenzofuro[3,2-d]pyrimidine lies in the selective functionalization of the two chlorine atoms. The chlorine at the 4-position of the pyrimidine (B1678525) ring and the one at the 8-position of the benzofuran (B130515) ring exhibit different reactivities. Typically, in related dihalogenated N-heterocycles, halides adjacent to a ring nitrogen (like the C4 position) are more susceptible to nucleophilic aromatic substitution (SNAr). nih.govfigshare.com
However, achieving high regioselectivity is a significant hurdle. The reaction conditions, the nature of the nucleophile, and the catalytic system can all influence which position reacts. For instance, studies on the analogous 2,8-dichloropyrido[3,2-d]pyrimidine system have shown that amination occurs selectively at one position, while the selectivity of thiol addition depends on the solvent and base used. nih.gov This differential reactivity presents both a challenge and an opportunity for controlled, stepwise diversification of the scaffold.
Key challenges include:
Controlling Regioselectivity: Developing synthetic methods that can reliably and selectively target either the C4 or C8 position is crucial for creating well-defined analogues. Without this control, reactions can lead to mixtures of isomers that are difficult to separate and characterize.
Harsh Reaction Conditions: Some traditional methods for synthesizing the core structure or for subsequent functionalization require harsh conditions, such as the use of phosphorus oxychloride, which can limit the functional group tolerance on the starting materials. researchgate.netresearchgate.net
Limited Solubility: Heterocyclic compounds of this nature can often suffer from poor solubility in common organic solvents, complicating purification and handling during multi-step syntheses.
Emerging Methodologies for Enhanced Synthetic Efficiency and Sustainability
To overcome the challenges mentioned above, modern synthetic chemistry offers several promising methodologies. These approaches aim to improve efficiency, selectivity, and the environmental footprint of the synthetic routes.
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the C4 and C8 positions. nih.govresearchgate.net The choice of palladium catalyst and, critically, the supporting ligand can dictate the site-selectivity. The use of sterically hindered N-heterocyclic carbene (NHC) ligands, for example, has been shown to reverse the conventional reactivity in dichloropyridines, favoring reaction at the less-activated C4 position. nih.gov
One-Pot and Cascade Reactions: Designing synthetic sequences where multiple bonds are formed in a single reaction vessel without isolating intermediates can significantly improve efficiency. nih.gov A recently developed one-pot, catalyst-free approach to create related benzofuran-fused pyrimidines through a cascade SNAr/cyclization/condensation reaction exemplifies this sustainable strategy. rsc.org
Photoredox and Electrochemical Catalysis: These emerging fields offer novel, mild, and sustainable ways to activate molecules and forge new bonds, potentially providing alternative pathways for the functionalization of the dichlorinated scaffold under less harsh conditions.
Interactive Table: Comparison of Synthetic Methodologies
| Methodology | Advantages | Challenges | Key References |
|---|---|---|---|
| Traditional Cyclocondensation | Access to core scaffold | Harsh reagents (e.g., POCl₃), low functional group tolerance | researchgate.net, researchgate.net |
| Pd-Catalyzed Cross-Coupling | High versatility, mild conditions, broad substrate scope | Catalyst cost, ligand sensitivity, controlling regioselectivity | nih.gov, researchgate.net |
| One-Pot/Cascade Reactions | Increased efficiency, reduced waste, atom economy | Complex reaction optimization, potential for side products | nih.gov, rsc.org |
Potential for Further Exploration of Novel Biological Targets and Mechanisms of Action
The benzofuro[3,2-d]pyrimidine scaffold is structurally similar to purine (B94841), the core of adenine (B156593) in ATP. This makes it an ideal candidate for targeting ATP-binding sites in enzymes, particularly protein kinases. rsc.orgnih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. nih.govnu.edu.kz
Kinase Inhibition: Analogues of the related pyrido[2,3-d]pyrimidine (B1209978) have shown potent inhibitory activity against a range of receptor tyrosine kinases, including PDGFr, FGFr, and EGFr. nih.gov It is highly probable that derivatives of 4,8-Dichloro nih.govbenzofuro[3,2-d]pyrimidine will also function as kinase inhibitors. Future research should involve screening libraries of its derivatives against large kinase panels to identify specific targets.
Exploring Other ATP-Binding Proteins: Beyond kinases, many other enzyme families utilize ATP, including ATPases, helicases, and metabolic enzymes. The benzofuro[3,2-d]pyrimidine scaffold could be adapted to target these proteins as well, opening up new therapeutic avenues.
Antimicrobial and Antiviral Activity: Fused pyrimidine systems have demonstrated a wide range of biological activities, including antibacterial and antifungal properties. researchgate.netresearchgate.netnih.gov Derivatives of 4,8-Dichloro nih.govbenzofuro[3,2-d]pyrimidine should be evaluated for their potential as novel anti-infective agents.
Design Principles for Next-Generation Benzofuro[3,2-d]pyrimidine Analogues with Enhanced Specificity
The development of highly specific drugs is essential to maximize efficacy and minimize off-target side effects. The 4,8-dichloro-scaffold provides a versatile platform for applying rational drug design principles.
Structure-Activity Relationship (SAR) Studies: The key principle involves synthesizing a systematic series of analogues by modifying the groups at the 4- and 8-positions and evaluating how these changes affect biological activity. SAR studies on related pyrimidine kinase inhibitors have shown that small structural modifications can lead to dramatic shifts in potency and selectivity. nih.govnih.govmdpi.com For example, replacing a dichlorophenyl group with a dimethoxyphenyl group on a related scaffold switched the compound from a broad-spectrum inhibitor to a highly selective FGFr inhibitor. nih.gov
Targeting the Kinase Hinge Region: The pyrimidine portion of the molecule is expected to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The substituents at C4 and C8 will extend into more variable regions of the binding site, which can be exploited to achieve selectivity for one kinase over another.
Dual-Target and Polypharmacology Approaches: For complex diseases like cancer, inhibiting multiple key pathways simultaneously can be more effective than targeting a single protein. nih.govnu.edu.kz The two distinct functionalization sites on the 4,8-dichloro-scaffold allow for the design of dual-target inhibitors, where different pharmacophores targeting two separate proteins can be incorporated into a single molecule.
By leveraging these design principles, medicinal chemists can systematically optimize derivatives of 4,8-Dichloro nih.govbenzofuro[3,2-d]pyrimidine to produce next-generation therapeutic agents with enhanced potency and specificity for a range of diseases.
Q & A
Q. What are the common synthetic routes for 4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions and halogenation steps. For example, analogous benzofuropyrimidine derivatives are synthesized via direct aminocarbonylation, iodination, and O-alkylation followed by cyclization . Optimization includes:
- Temperature control : Maintaining reflux conditions (e.g., 6–8 hours under heating) to ensure complete cyclization.
- Solvent selection : Polar aprotic solvents like DMF improve reaction efficiency.
- Purification : Column chromatography or recrystallization (e.g., ethanol-DMF mixtures) to achieve >98% purity .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d6 resolves aromatic protons (δ 7.4–8.5 ppm) and pyrimidine ring signals (e.g., δ 8.38 ppm) .
- LC-MS : ESI-MS confirms molecular ion peaks (e.g., m/z 301.0 [M+H]⁺) and fragmentation patterns .
- Melting point analysis : Sharp melting ranges (e.g., 89–91°C) indicate purity .
Q. What strategies ensure high purity during synthesis?
- Thin-layer chromatography (TLC) : Monitoring reactions using silica gel plates (e.g., Merck 60F254) under UV light .
- Recrystallization : Ethanol or DMF/ethanol mixtures yield crystals with minimal impurities .
- HPLC validation : Post-synthesis purity checks using reverse-phase columns .
Advanced Research Questions
Q. How can researchers design experiments to evaluate kinase inhibitory activity?
- Kinase assays : Use PKC kinase activity kits (e.g., Enzo Life Sciences) with ATPase-coupled detection. For example, IC₅₀ values are determined via fluorescence polarization .
- Control experiments : Include known inhibitors (e.g., staurosporine) and blank reactions to validate signal specificity .
- Dose-response curves : Test compound concentrations from 0.1–100 µM to assess potency .
Q. How can structural modifications enhance biological activity or selectivity?
- Substituent analysis : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 4 to improve binding affinity to kinase active sites .
- Heterocyclic replacements : Replace the benzofuran ring with thieno[2,3-d]pyrimidine to explore FGFR1 inhibition .
- SAR studies : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity using multivariate regression .
Q. How should contradictory spectral or bioactivity data be resolved?
- Cross-validation : Confirm NMR assignments using 2D experiments (e.g., HSQC, HMBC) .
- Orthogonal assays : Validate kinase inhibition via radioactive ATP incorporation assays if fluorescence-based data are inconsistent .
- Impurity profiling : Use high-resolution MS to detect trace byproducts (e.g., dehalogenated derivatives) that may skew bioactivity .
Q. What computational methods support the prediction of reactivity or binding modes?
- DFT calculations : Model reaction pathways (e.g., cyclization energy barriers) using Gaussian or ORCA software .
- Molecular docking : Simulate ligand-protein interactions (e.g., with PKC or FGFR1) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
